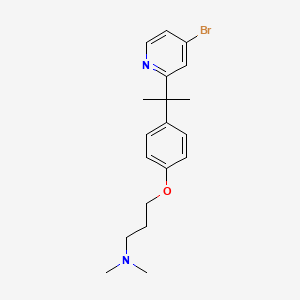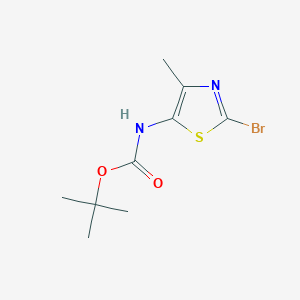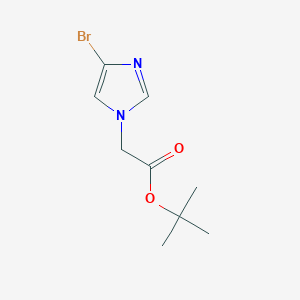
3-Bromo-2-fluoro-6-methoxybenzaldehyde
Overview
Description
3-Bromo-2-fluoro-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6BrFO2 . It has a molecular weight of 233.04 . This compound is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde involves several steps. One method involves the reaction of 3-bromo-2-fluoro-6-methoxybenzaldehyde (3.0 g, 12.9 mmol) in DCM (25 mL) at -10°C with boron tribromide (38.6 mL, 1 M, 36.6 mmol). The resulting mixture is allowed to warm up to room temperature and stirred for 1.5 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluoro-6-methoxybenzaldehyde can be represented by the SMILES string O=CC1=C(OC)C=CC(Br)=C1F . This indicates that the compound contains a benzene ring with bromo, fluoro, and methoxy substituents, as well as a formyl group .Chemical Reactions Analysis
3-Bromo-2-fluoro-6-methoxybenzaldehyde can participate in various chemical reactions. For instance, it can be used as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-6-methoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 233.03 . The compound’s InChI key is KJXBFVPVUAXWKZ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
- Studies on the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, could inform the synthesis and applications of 3-Bromo-2-fluoro-6-methoxybenzaldehyde in organic synthesis and medicinal chemistry (Chen Bing-he, 2008).
- Research on the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers for analytical and toxicological studies highlights the relevance of halogenated and methoxylated compounds in environmental chemistry and toxicology (G. Marsh, R. Stenutz, & A. Bergman, 2003).
Application in Drug Discovery and Development
- The telescoping process in the synthesis of a key intermediate in drug discoveries demonstrates the importance of efficient synthesis routes, which could be relevant for the development of drugs or intermediates derived from 3-Bromo-2-fluoro-6-methoxybenzaldehyde (K. Nishimura & T. Saitoh, 2016).
- Studies on the metabolism of halogenated compounds by the white rot fungus Bjerkandera adusta, leading to the production of halogenated methoxybenzaldehyde metabolites, suggest potential biotransformation applications of similar compounds in bioremediation or biosynthesis (H. Beck, F. R. Lauritsen, J. Patrick, & R. Cooks, 2000).
Analytical and Material Science Applications
- The development of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions through fluorescence suggests potential applications of 3-Bromo-2-fluoro-6-methoxybenzaldehyde in analytical chemistry, particularly in reaction monitoring and sensing technologies (Haiming Guo & F. Tanaka, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-fluoro-6-methoxybenzaldehyde are the PIM-1, PIM-2, and PIM-3 protein kinases . These kinases play a crucial role in cellular processes such as cell cycle progression, apoptosis, and transcription.
Mode of Action
It is known that the compound interacts with its targets (pim kinases) and inhibits their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
properties
IUPAC Name |
3-bromo-2-fluoro-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQBXCQHSTLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-6-methoxybenzaldehyde | |
CAS RN |
1160653-94-0 | |
| Record name | 3-bromo-2-fluoro-6-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)



![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)



![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
![7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one](/img/structure/B1529658.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)

